molecular formula C13H11NO4S2 B11553114 2-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate

2-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate

Cat. No.: B11553114
M. Wt: 309.4 g/mol
InChI Key: KQKDLRDWGVKCGW-WDZFZDKYSA-N
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Description

2-Methoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone ring, which is known for its biological activity, and a phenyl acetate group, which can influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate can be achieved through a multi-step process:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions. This step forms the core thiazolidinone structure.

    Introduction of the Phenyl Acetate Group: The phenyl acetate group can be introduced through an esterification reaction. This involves reacting the thiazolidinone intermediate with acetic anhydride in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring, potentially forming alcohol derivatives.

    Substitution: The methoxy and acetate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the thiazolidinone ring is known for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This makes the compound a candidate for drug development and biological studies.

Medicine

The compound’s potential biological activities also make it a candidate for medicinal chemistry research. It could be explored for its therapeutic potential in treating various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate is likely related to its ability to interact with biological targets such as enzymes or receptors. The thiazolidinone ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate
  • 2-Methoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate
  • 2-Methoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl propionate

Uniqueness

The uniqueness of 2-methoxy-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate lies in its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of the methoxy group and the acetate ester can affect its solubility and ability to interact with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C13H11NO4S2

Molecular Weight

309.4 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C13H11NO4S2/c1-7(15)18-9-4-3-8(5-10(9)17-2)6-11-12(16)14-13(19)20-11/h3-6H,1-2H3,(H,14,16,19)/b11-6-

InChI Key

KQKDLRDWGVKCGW-WDZFZDKYSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC

Origin of Product

United States

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